N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide
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Overview
Description
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenoxy group, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative through a series of reactions, such as halogenation and nucleophilic substitution.
Amide Bond Formation: The pyridine derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents like EDCI or DCC to facilitate the reaction.
Phenoxy Group Introduction:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide can be compared with other similar compounds, such as:
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a phenoxy group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine ring and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(24-15-13-18-6-4-5-14-23-18)16-25-22(27)17-9-11-20(12-10-17)28-19-7-2-1-3-8-19/h1-12,14H,13,15-16H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKDWATQUEMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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